Aminopentamide

Gastrointestinal Motility Smooth Muscle Pharmacology Colonic Spasm

Aminopentamide's quaternary ammonium structure limits CNS penetration, providing cleaner peripheral anticholinergic data. It sustains a 45-60% reduction in colonic contractions for 6-8 hours, far exceeding atropine's 25-30% over 2-3 hours. This long duration reduces animal handling and dosing errors in extended GI motility studies. For canine/feline abdominal spasm or pylorospasm, its reduced mydriatic and salivary side effects improve subject welfare. USP monograph specifications ensure validated identity and purity for method development.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 60-46-8
Cat. No. B1200344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopentamide
CAS60-46-8
Synonymsaminopentamide
aminopentamide, (+-)-isomer
aminopentamide, sulfate
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
InChIInChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
InChIKeyNARHAGIVSFTMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopentamide (CAS 60-46-8) Procurement Guide: Baseline Identification and Comparators


Aminopentamide (CAS 60-46-8), also known as dimevamide or Centrine®, is a synthetic tertiary amine anticholinergic compound belonging to the diphenylmethane class [1]. It is primarily utilized as an antispasmodic agent targeting gastrointestinal smooth muscle [2]. The compound is commercially supplied as aminopentamide hydrogen sulfate, a crystalline salt form characterized by a molecular formula of C19H24N2O·H2SO4 [3]. Its initial synthesis and pharmacological characterization date to patents and primary literature from Bristol Laboratories in the 1950s [4].

Why Aminopentamide (CAS 60-46-8) Cannot Be Interchanged with Atropine or Other GI Antispasmodics


Generic substitution within the anticholinergic antispasmodic class introduces unacceptable variability in therapeutic ratio and end-organ selectivity. Aminopentamide exhibits a distinct pharmacological profile characterized by differential potency and duration of action relative to atropine on colonic smooth muscle [1]. Furthermore, its quaternary ammonium structure confers restricted blood-brain barrier penetration, a property shared with propantheline and isopropamide but absent in tertiary amines like atropine, thereby mitigating centrally-mediated adverse effects [2]. The variance in dosing requirements among clinically used antispasmodics—aminopentamide at 0.01–0.03 mg/kg compared to dicyclomine at 0.2 mg/kg and propantheline at 0.25 mg/kg—further underscores that these compounds are not equipotent or interchangeable in either research or veterinary practice [3].

Quantitative Differentiation Evidence: Aminopentamide (CAS 60-46-8) vs. Atropine and Class Comparators


Superior Magnitude and Duration of Colonic Smooth Muscle Suppression vs. Atropine

In comparative functional assays, aminopentamide demonstrates a quantitatively superior and more sustained suppression of colonic motility compared to atropine. Studies indicate that aminopentamide reduces colonic contraction amplitude by 45–60%, maintaining this effect for 6–8 hours. In contrast, atropine produces only a 25–30% reduction in amplitude with a shorter duration of 2–3 hours . This difference establishes aminopentamide as the preferred agent for protocols requiring prolonged suppression of gastrointestinal spasm. The observed effect aligns with original pharmacological characterizations that identified aminopentamide as 'more effective and longer-lasting' on colonic activity than either atropine or banthine [1].

Gastrointestinal Motility Smooth Muscle Pharmacology Colonic Spasm

Reduced Anticholinergic Side-Effect Burden: Mydriatic and Salivary Effects vs. Atropine

At equipotent therapeutic doses for gastrointestinal spasm, aminopentamide exhibits a measurably reduced intensity of systemic anticholinergic side effects. Specifically, the mydriatic (pupil-dilating) and salivary inhibitory effects of aminopentamide are documented as 'less intense' or 'less than those produced by atropine' [1][2]. This differential side-effect profile permits control of vomiting and diarrhea with less distress to the animal due to dryness of the mouth and blurred vision [3]. This functional selectivity profile underpins its preferential use in small animal veterinary medicine.

Adverse Effect Profile Muscarinic Receptor Selectivity Veterinary Pharmacology

Restricted Blood-Brain Barrier Penetration: Class Differentiation from Tertiary Amine Anticholinergics

As a quaternary ammonium compound, aminopentamide is structurally constrained from readily crossing the blood-brain barrier. This property is shared with other quaternary amines including isopropamide and propantheline [1]. In contrast, tertiary amine anticholinergics such as atropine and scopolamine exhibit significant CNS penetration. This physicochemical distinction has direct functional consequences: aminopentamide and its quaternary ammonium congeners are 'preferred because they do not cross the blood-brain barrier readily,' thereby avoiding the CNS excitatory effects sometimes associated with tertiary amine anticholinergics [1]. This represents a class-level inference based on established structure-activity relationship principles for quaternary vs. tertiary amines.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Route-Independent Bioavailability: Oral, Intramuscular, and Intravenous Equivalence

Aminopentamide exhibits comparable systemic exposure following oral, intramuscular, and intravenous administration [1]. This route-independent bioavailability profile simplifies dose conversion between parenteral and oral formulations in both clinical and research settings. This characteristic is notable because many anticholinergic compounds exhibit significant first-pass metabolism or variable absorption that complicates route switching.

Pharmacokinetics Bioavailability Route of Administration

Defined Crystalline Salt Form with Validated Structural Characterization

The hydrogen sulfate salt form of aminopentamide has been rigorously characterized by synchrotron X-ray powder diffraction and density functional theory optimization. The crystal structure was solved and refined, revealing crystallization in space group P21/c with unit cell parameters a = 17.62255(14) Å, b = 6.35534(4) Å, c = 17.82499(10) Å, β = 96.4005(6)°, V = 1983.906(14) ų, and Z = 4 [1]. The structure consists of layers with hydrogen sulfate anions at the core and aminopentamide cations on the outside, with a strong charge-assisted O49–H53⋯O52 hydrogen bond linking the anions in a chain [1]. This level of structural resolution provides a definitive reference for identity verification and purity assessment in analytical laboratories.

Crystallography Quality Control Analytical Reference Standards

USP Monograph Compliance and Defined Purity Specifications

Aminopentamide sulfate is subject to official USP monograph specifications that define acceptable purity ranges for both the active pharmaceutical ingredient and its finished dosage forms. The USP monograph for the drug substance requires an assay of 95.0% to 103.0% of C19H24N2O·H2SO4, with a loss on drying not exceeding 4.4% after drying at 105°C for 4 hours [1]. Tablets must contain 95.0% to 105.0% of the labeled amount, with a disintegration time not exceeding 10 minutes in simulated gastric fluid [2]. Injection must contain 90.0% to 110.0% of the labeled amount, with a pH specification of 2.5 to 4.5 and bacterial endotoxins not exceeding 25 USP Endotoxin Units per mg [3]. These compendial standards provide objective, auditable quality benchmarks for procurement decisions.

Pharmacopeial Standards Quality Specifications Regulatory Compliance

Validated Application Scenarios for Aminopentamide (CAS 60-46-8) Based on Quantitative Evidence


Experimental Models Requiring Sustained Colonic Smooth Muscle Inhibition

Aminopentamide is optimally suited for gastrointestinal motility studies where prolonged suppression of colonic contractions is required. Its demonstrated 45–60% reduction in colonic contraction amplitude maintained over 6–8 hours, compared to atropine's 25–30% reduction over 2–3 hours, supports protocols requiring extended observation windows without repeated dosing interventions . This property is directly derived from head-to-head comparative pharmacology data.

Small Animal Veterinary Antispasmodic Therapy with Minimized Ocular and Salivary Adverse Effects

In canine and feline clinical practice, aminopentamide is indicated for acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis with associated vomiting and diarrhea [1]. The compound's documented reduction in mydriatic and salivary side effects compared to atropine at similar therapeutic doses translates to improved patient comfort and owner compliance [2]. FDA regulations (21 CFR 522.62) specify weight-based dosing from 0.1 mg for animals up to 10 lbs to 0.5 mg for animals over 100 lbs, administered every 8–12 hours [3].

Peripheral Muscarinic Receptor Research Requiring Exclusion of CNS Confounds

Investigators studying peripheral muscarinic receptor function without central nervous system interference should prioritize aminopentamide over tertiary amine anticholinergics. Its quaternary ammonium structure confers minimal blood-brain barrier penetration, a property shared with isopropamide and propantheline [4]. This physicochemical characteristic eliminates the confounding variable of central cholinergic blockade that complicates interpretation when atropine or scopolamine are employed.

Analytical Reference Standard Development and Quality Control Method Validation

For laboratories developing HPLC, LC-MS, or spectrophotometric methods for anticholinergic antispasmodics, aminopentamide offers a well-characterized reference standard. The solved crystal structure with validated powder diffraction data provides definitive identity confirmation [5]. Additionally, USP monograph specifications—including assay ranges (95.0–103.0%), loss on drying limits (≤4.4%), and endotoxin specifications (≤25 EU/mg)—provide objective quality benchmarks for method validation and system suitability testing [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminopentamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.